2-(Trifluoromethyl)piperidine hydrochloride
Overview
Description
2-(Trifluoromethyl)piperidine hydrochloride (CAS# 627533-08-8) is a useful research chemical . It’s a clear colorless to brown liquid and is used primarily in laboratory settings .
Molecular Structure Analysis
The empirical formula of 2-(Trifluoromethyl)piperidine hydrochloride is C6H10F3N · HCl . Its molecular weight is 189.61 .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)piperidine hydrochloride is a liquid with a refractive index of n20/D 1.390 and a density of 1.126 g/mL at 25 °C .Scientific Research Applications
- The compound participates in cyclocondensation reactions, especially those involving trifluoromethyl-containing building blocks . These reactions lead to the formation of complex ring structures, which can have diverse applications in medicinal chemistry and materials science.
- Researchers utilize 2-(Trifluoromethyl)piperidine hydrochloride in C-N cross-coupling reactions. These reactions allow the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of biologically active molecules, pharmaceutical intermediates, and functional materials .
- The compound has been employed in the synthesis of dopamine D₃ receptor antagonists. These molecules are relevant in neuroscience research, particularly for understanding dopamine receptor subtypes and developing potential treatments for neurological disorders .
- Researchers have used 2-(Trifluoromethyl)piperidine hydrochloride to synthesize substituted α-trifluoromethyl phosphonates. These phosphonates find applications in medicinal chemistry, as they exhibit diverse biological activities and can serve as enzyme inhibitors or prodrugs .
Cyclocondensation Reactions
Cross-Coupling Reactions
Dopamine D₃ Receptor Antagonists
α-Trifluoromethyl Phosphonates
Safety and Hazards
Future Directions
Piperidine derivatives, including 2-(Trifluoromethyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the trifluoromethyl group (-cf3) may play a crucial role in the interaction with its targets . The -CF3 group can lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
properties
IUPAC Name |
2-(trifluoromethyl)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQESPBTCELOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735258 | |
Record name | 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)piperidine hydrochloride | |
CAS RN |
627533-08-8 | |
Record name | 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-(Trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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